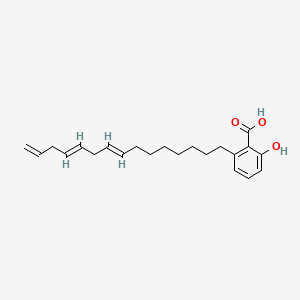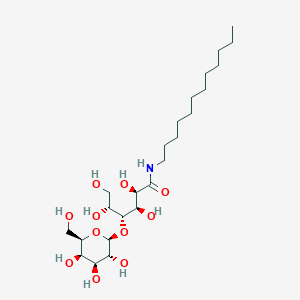
N-dodecyl-4-O-beta-D-galactopyranosyl-D-gluconamide
Overview
Description
N-dodecylamine lactobionamide, commonly referred to as DDLAC, is a lactobionamide surfactant with a hydrogenated tail. It is primarily used for the stabilization of membrane proteins, which are crucial for various biological and biochemical processes . The compound has a molecular formula of C24H47NO11 and a molecular weight of 525.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-dodecylamine lactobionamide is synthesized from lactobionic acid. The synthesis involves the reaction of lactobionic acid with dodecylamine under specific conditions to form the lactobionamide surfactant . The reaction typically requires a controlled environment to ensure the purity and stability of the final product.
Industrial Production Methods
In industrial settings, the production of N-dodecylamine lactobionamide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is produced in powder form and can be dissolved in aqueous solutions or buffers for various applications .
Chemical Reactions Analysis
Types of Reactions
N-dodecylamine lactobionamide primarily undergoes reactions typical of amides and surfactants. These include:
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.
Oxidation: The compound can be oxidized, although this is less common in typical applications.
Substitution: The amide group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Strong nucleophiles like sodium hydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Produces dodecylamine and lactobionic acid.
Oxidation: Produces oxidized derivatives of the original compound.
Substitution: Produces substituted amides depending on the nucleophile used.
Scientific Research Applications
N-dodecylamine lactobionamide is widely used in scientific research, particularly in the stabilization and purification of membrane proteins . Its applications include:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Stabilizes membrane proteins for structural and functional studies.
Medicine: Potential use in drug delivery systems due to its surfactant properties.
Industry: Used in the formulation of detergents and other cleaning agents.
Mechanism of Action
N-dodecylamine lactobionamide stabilizes membrane proteins by interacting with the hydrophobic regions of the proteins, thereby preserving their native structure and function . The hydrogenated tail of the compound allows it to embed within the lipid bilayer of membranes, providing stability to the proteins.
Comparison with Similar Compounds
Similar Compounds
N-dodecyl-4-O-β-D-galactopyranosyl-D-gluconamide: Another lactobionamide surfactant with similar properties.
N-dodecylamine glucuronamide: A similar compound with a glucuronic acid moiety instead of lactobionic acid.
Uniqueness
N-dodecylamine lactobionamide is unique due to its specific interaction with membrane proteins, providing enhanced stability compared to other surfactants . Its hydrogenated tail and lactobionamide structure make it particularly effective in preserving the native structure of membrane proteins.
Properties
IUPAC Name |
(2R,3R,4R,5R)-N-dodecyl-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO11/c1-2-3-4-5-6-7-8-9-10-11-12-25-23(34)20(32)19(31)22(15(28)13-26)36-24-21(33)18(30)17(29)16(14-27)35-24/h15-22,24,26-33H,2-14H2,1H3,(H,25,34)/t15-,16-,17+,18+,19-,20-,21-,22-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNJILUYRQKLJY-NUECYJFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


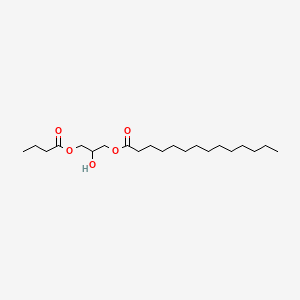
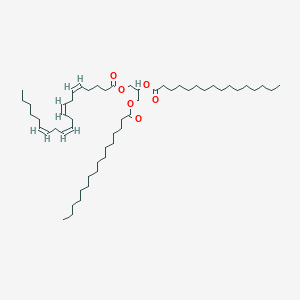
![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)
![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)
![[(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside](/img/structure/B3026238.png)
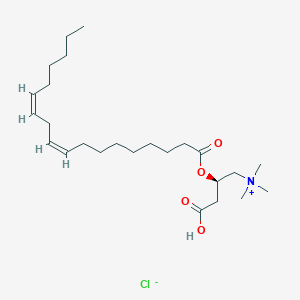


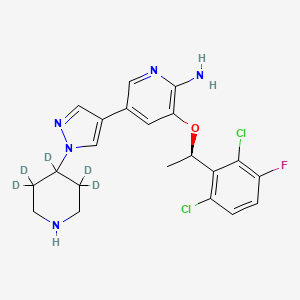
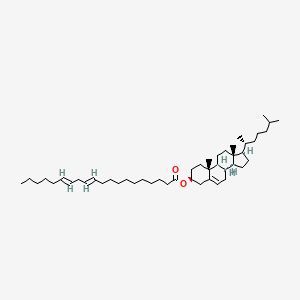
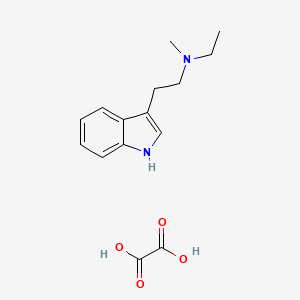
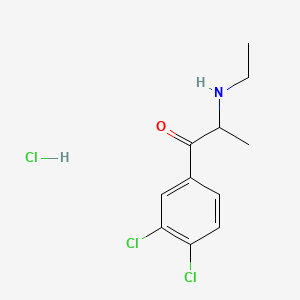
![(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt](/img/structure/B3026251.png)
